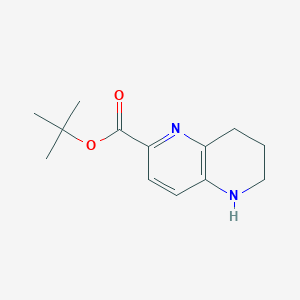

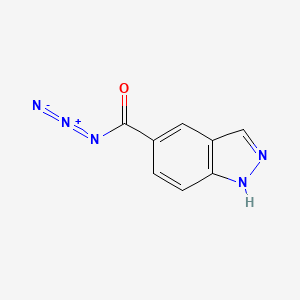

1H-indazole-5-carbonyl azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-indazole-5-carbonyl azide is a derivative of the 1H-indazole moiety, which is a heterocyclic compound that consists of a fused benzene and pyrazole ring. The indazole structure is a versatile scaffold in medicinal chemistry and is present in a variety of biologically active compounds. The addition of a carbonyl azide functional group at the 5-position of the indazole ring can potentially introduce a reactive site for further chemical transformations, such as the formation of amides, ureas, or carbamates through reactions with amines, alcohols, or water, respectively.

Synthesis Analysis

The synthesis of substituted 1H-indazoles can be achieved through various methods. One approach involves a [3 + 2] annulation from arynes and hydrazones, which can yield 3-substituted indazoles or 1,3-disubstituted indazoles depending on the reaction conditions and the type of hydrazone used . Another method utilizes Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation starting from arylimidates and organo azides, which is a scalable and green process . Additionally, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes has been reported, which is mild and can be scaled up .

Molecular Structure Analysis

The molecular structure of 1H-indazole derivatives can be complex, especially when additional substituents are introduced. For instance, perfluorinated 1H-indazoles exhibit supramolecular structures that vary depending on the length of the perfluoroalkyl chain attached to the indazole core . These structural variations can significantly influence the physical and chemical properties of the molecules.

Chemical Reactions Analysis

1H-indazole derivatives can undergo a variety of chemical reactions. The presence of a carbonyl azide group, in particular, would make the molecule a candidate for click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles . The reactivity of the azide group also allows for the potential synthesis of a wide range of functionalized molecules, depending on the reaction partners and conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazole derivatives are influenced by their molecular structure. For example, the introduction of perfluorinated chains can lead to the formation of supramolecular structures with potential applications as ligands due to their ability to form complexes with metals . The synthesis of energetic salts of triazole derivatives, which share a similar heterocyclic structure to indazoles, demonstrates that such compounds can have high density, good thermal stability, and excellent detonation properties, suggesting that this compound could also possess unique energetic properties .

Safety and Hazards

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new medicinal applications for indazole derivatives.

Wirkmechanismus

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The mode of action of indazole-containing compounds generally involves interaction with their targets, leading to changes in the biological processes regulated by these targets .

Biochemical Pathways

Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .

Result of Action

Given the wide range of medicinal applications of indazole-containing compounds, it can be inferred that the compound’s action would result in significant molecular and cellular effects .

Eigenschaften

IUPAC Name |

1H-indazole-5-carbonyl azide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGJDJVIDZHANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)

![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)

![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)